1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
Description
Historical Context of Pyrazoline Derivatives in Drug Discovery
Pyrazoline derivatives have been pivotal in medicinal chemistry since Ludwig Knorr’s 1883 synthesis of antipyrine, one of the first synthetic analgesics. Early pyrazolones, such as phenazone and dipyrone, demonstrated the scaffold’s versatility in modulating pain and inflammation, leading to widespread clinical use. By the mid-20th century, researchers recognized that dihydropyrazole variants—partially saturated pyrazoles—exhibited enhanced metabolic stability and binding affinity compared to their aromatic counterparts. For example, dihydropyrazoles containing morpholine moieties were later optimized for antimicrobial activity, with compound 4s showing broad-spectrum efficacy against Staphylococcus aureus and low cytotoxicity. These findings established pyrazoline derivatives as a cornerstone of rational drug design.
Emergence of Dihydropyrazole-Morpholine Hybrids in Scientific Literature
The integration of morpholine into pyrazoline frameworks gained traction in the 2010s, driven by morpholine’s ability to improve solubility and bioavailability. A landmark 2022 study synthesized morpholine-benzimidazole-pyrazole hybrids, such as compound 8k , which inhibited tubulin polymerization 2–3 times more effectively than combretastatin A-4 in breast (MCF7), prostate (PC3), and lung (A549) cancer cells. Morpholine’s electron-rich oxygen atom facilitates hydrogen bonding with biological targets, while its rigid six-membered ring reduces conformational flexibility, enhancing binding precision. This synergy is evident in derivatives like 1-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-morpholinophenyl)-5-(4-chlorophenyl)-2-pyrazoline, which showed selective cytotoxicity against A549 and MCF-7 cell lines.
Research Significance of Thiophene-Substituted Pyrazoles
Thiophene, a sulfur-containing heterocycle, enhances the electronic and steric properties of pyrazoline hybrids. In 2023, thiophene-linked pyrazolines demonstrated potent BRAF V600E inhibition, with 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (9t ) achieving IC50 values of 0.16 μM (MCF-7) and 0.12 μM (WM266.4). Thiophene’s planar structure enables π-π stacking with aromatic residues in enzyme active sites, while its sulfur atom participates in hydrophobic interactions. These properties make thiophene-substituted pyrazoles particularly effective in targeting kinases and tubulin.
Academic Interest in Fluorophenyl-Containing Heterocycles
The 4-fluorophenyl group is a ubiquitous pharmacophore due to its electronegativity and metabolic stability. Fluorine’s small atomic radius minimizes steric hindrance while forming strong C–F bonds that resist oxidative degradation. In pyrazoline hybrids, fluorophenyl substituents enhance binding to ATP pockets and allosteric sites. For instance, 2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (31b ) exhibited dual anticancer and antiinflammatory activities, attributed to fluorine’s electron-withdrawing effects.
Evolution of Molecular Hybridization Concepts in Heterocyclic Chemistry
Molecular hybridization merges pharmacophoric motifs from distinct bioactive scaffolds to exploit synergistic effects. The target compound exemplifies this strategy, combining:
- Pyrazoline core : For kinase and tubulin inhibition.
- Morpholine : To enhance solubility and blood-brain barrier penetration.
- Thiophene : For electronic modulation and target engagement.
- 4-Fluorophenyl : For metabolic stability and binding affinity.
A 2024 review highlighted that such hybrids account for 37% of FDA-approved small-molecule drugs since 2015, underscoring their dominance in modern drug discovery.
Table 1: Key Hybrid Derivatives and Their Biological Activities
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c20-15-5-3-14(4-6-15)17-12-16(18-2-1-11-26-18)21-23(17)19(24)13-22-7-9-25-10-8-22/h1-6,11,17H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJEXVHPHVZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone represents a novel class of pyrazole derivatives with potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.45 g/mol. The structure features a pyrazole ring substituted with a 4-fluorophenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values :
These findings indicate that the compound may induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic signaling cascade.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Caspase Activation : As noted in studies on related compounds, activation of caspases (caspase-3 and caspase-7) leads to reduced cell viability in cancer cells .
- Enzyme Inhibition : Some pyrazole derivatives inhibit metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) . This suggests that the compound may have broader therapeutic applications beyond oncology.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | References |
|---|---|---|---|
| Cytotoxicity | MCF7 | 39.70 | |
| Cytotoxicity | MDA-MB-231 | Varies | |
| AChE Inhibition | Various | 66.37 |
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:
- Pyrazole Analog Study : A study demonstrated that a pyrazole derivative exhibited potent antiproliferative activity in vitro against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Another study indicated that certain pyrazole compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structure is compared to three analogs (Table 1):
Key Observations :
- Morpholino vs. Piperidine: The morpholino group’s oxygen atom increases polarity and solubility compared to piperidine derivatives .
- Thiophene vs. Phenyl : Thiophen-2-yl introduces sulfur-mediated interactions (e.g., π-stacking in protein binding) absent in phenyl analogs .
- Fluorophenyl vs. Hydroxyphenyl : The 4-fluorophenyl group balances lipophilicity and metabolic resistance, whereas the hydroxyl group in analog 3 enhances polarity but may reduce membrane permeability .
Crystallographic Analysis
Single-crystal studies of isostructural compounds (e.g., ) reveal:
- Planarity : The pyrazoline-thiophene system is nearly planar, with dihedral angles <10° between rings.
- Intermolecular Interactions: Fluorophenyl and morpholino groups participate in C–H···O and C–F···π contacts, stabilizing crystal packing .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone?
Methodological Answer: The synthesis typically involves a cyclocondensation reaction between a substituted chalcone derivative and hydrazine hydrate. For example:
Precursor Preparation : React 4-fluorophenylacetone with thiophene-2-carboxaldehyde under Claisen-Schmidt conditions to form the chalcone intermediate.
Pyrazoline Formation : Treat the chalcone with hydrazine hydrate in dioxane under reflux to yield the 4,5-dihydro-1H-pyrazole core.
Morpholine Incorporation : Introduce the morpholinoethanone moiety via nucleophilic substitution or coupling reactions (e.g., using morpholine and chloroacetyl chloride).
Key Reference: Similar protocols are detailed for structurally analogous pyrazoline derivatives in hydrazine-mediated cyclization reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 413.15).
- Crystallography :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement. Example parameters from analogous compounds:
| Parameter | Value | Source Compound |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a=6.0686, b=18.6887 |
Advanced Research Questions
Q. How do structural modifications in the pyrazoline and morpholine moieties influence biological activity?
Methodological Answer:
- Pyrazoline Modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, NO) to enhance binding affinity. Compare bioactivity via SAR studies (e.g., IC shifts in kinase assays).
- Morpholine Adjustments : Substitute morpholine with piperidine or thiomorpholine to alter solubility and pharmacokinetics. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2).
Key Reference: Structural analogs with dichlorophenyl groups show enhanced anti-inflammatory activity .
Q. How can computational methods predict the compound’s physicochemical properties and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict logP values (e.g., using GROMACS).
- Docking Studies : Align with a theoretical framework (e.g., enzyme active sites from PDB: 1CX2) to assess binding energies. Validate via correlation with experimental IC data .
Q. What are common data discrepancies in crystallographic studies of pyrazoline derivatives, and how are they resolved?
Methodological Answer:
- Disorder Issues : Morpholine rings may exhibit rotational disorder. Mitigate by collecting low-temperature (100 K) data and refining with SHELXL’s PART instruction .
- Twinned Crystals : Use PLATON’s TWINABS for integration. Example: A twin matrix of [0-1 0; -1 0 0; 0 0 -1] resolved in a monoclinic system .
- Validation Tools : Employ R < 5% and CCDC validation reports to ensure data integrity.
Q. How should researchers design stability studies to assess environmental or physiological degradation?
Methodological Answer:
- Accelerated Stability Testing :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 40°C for 30 days; monitor via HPLC.
- Photolytic Degradation : Expose to UV light (λ=254 nm) and analyze degradation products via LC-MS.
- Ecotoxicity Assessment : Use OECD Test Guideline 307 to study soil degradation half-life (t) under aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
